molecular formula C11H18N2O2 B1267444 2,2-Diethoxy-2-pyridin-4-ylethanamine CAS No. 74209-44-2

2,2-Diethoxy-2-pyridin-4-ylethanamine

Cat. No. B1267444
CAS RN: 74209-44-2
M. Wt: 210.27 g/mol
InChI Key: RCUQGUNFLCTQFB-UHFFFAOYSA-N
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Description

Synthesis Analysis The synthesis of related compounds often involves domino reactions, such as 1,3-dipolar cycloaddition and elimination, to create highly functionalized heterocyclic structures. For example, the synthesis of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates demonstrates the utility of these processes in creating complex molecules (Ruano, Fajardo, & Martín, 2005).

Molecular Structure Analysis The molecular structure of compounds containing pyridin-3-yl groups can be elucidated through experimental and theoretical studies, including X-ray diffraction and computational methods. For instance, structural features of 7-methoxy-5-methyl-2-(pyridin-3-yl)-11,12-dihydro-5,11-methano[1,2,4]triazolo[1,5-c][1,3,5]benzoxadiazocine were determined combining experimental techniques with Hartree-Fock and Density Functional Theory (DFT) calculations (Gumus et al., 2018).

Chemical Reactions and Properties The reactivity and chemical properties of pyridin-4-yl compounds are influenced by their functional groups. For example, reactions of (amino)pyridine ligands with nickel(II) complexes highlight the role of these ligands in catalyzing ethylene oligomerization, showcasing the intricate relationship between structure and chemical reactivity (Nyamato, Ojwach, & Akerman, 2016).

Scientific Research Applications

Synthesis and Pharmaceutical Research

2,2-Diethoxy-2-pyridin-4-ylethanamine, as part of the chemical structure of doxylamine succinate (an antihistamine), has been synthesized for toxicological studies. This synthesis involves a two-step process starting from 2-benzoyl pyridine (Rao & Damodaran, 1986).

Chemistry and Material Science

The compound's derivatives have been utilized in the synthesis of nickel(II) complexes, which are active catalysts for ethylene oligomerization, indicating potential applications in material science and industrial chemistry (Nyamato, Ojwach, & Akerman, 2016).

Electro-Optic Materials

A derivative, 1-(pyridin-4-yl)-2-[(N-methylpyrrol-2-yl)-5-methylenediethanolamine]ethene, has been synthesized and used for the formation of nonlinear optical/electro-optic multilayers, indicating its potential in the field of optoelectronics (Facchetti et al., 2003).

Organic Synthesis

This compound is involved in the formation of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates, which serve as scaffolds for synthesizing highly functionalized 3-pyridin-3-ylisoxazoles, crucial in organic chemistry (Ruano, Fajardo, & Martín, 2005).

Bioconjugation and Immunization

The compound's derivatives have been used in the synthesis of thiol-reactive heterobifunctional reagents, crucial for the coupling of peptides to liposomes. This application is significant in the field of bioconjugation and immunization (Frisch, Boeckler, & Schuber, 1996).

Catalysis

Complexes derived from this compound have been studied for their role in catalysis, particularly the Suzuki-Miyaura reaction, showcasing its potential in organic transformations and industrial applications (Shukla et al., 2021).

properties

IUPAC Name

2,2-diethoxy-2-pyridin-4-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2/c1-3-14-11(9-12,15-4-2)10-5-7-13-8-6-10/h5-8H,3-4,9,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCUQGUNFLCTQFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CN)(C1=CC=NC=C1)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70319732
Record name 2,2-diethoxy-2-pyridin-4-ylethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70319732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Diethoxy-2-pyridin-4-ylethanamine

CAS RN

74209-44-2
Record name 74209-44-2
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=349956
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,2-diethoxy-2-pyridin-4-ylethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70319732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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